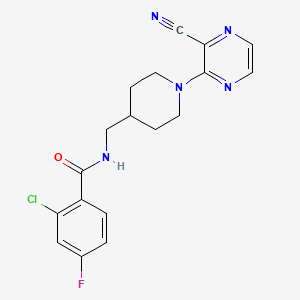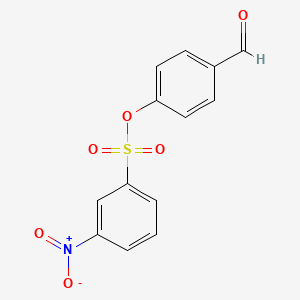
2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising biological activity.
Wirkmechanismus
The mechanism of action of 2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide is not fully understood. However, it has been found to act as a potent inhibitor of several enzymes, including histone deacetylases and tubulin polymerization.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit neuroprotective activity by inhibiting the aggregation of amyloid-beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide in lab experiments include its potent biological activity and its ability to inhibit several enzymes. However, its limitations include its complex synthesis method and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide. These include:
1. Studying its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
2. Investigating its mechanism of action in greater detail to better understand its biological activity.
3. Developing more efficient synthesis methods to make it more readily available for research purposes.
4. Conducting pre-clinical and clinical trials to evaluate its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide involves several steps. The starting material used in the synthesis is 4-fluoro-2-nitrobenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-(3-cyanopyrazin-2-yl)piperidin-4-amine to obtain the intermediate product, which is further reacted with 2-chloroacetamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against several diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN5O/c19-15-9-13(20)1-2-14(15)18(26)24-11-12-3-7-25(8-4-12)17-16(10-21)22-5-6-23-17/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHKJCIZHJKYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2719879.png)
![2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2719884.png)




![3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2719892.png)

![8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719896.png)
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2719897.png)
![3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2719898.png)